

Application Notes and Protocols: Synthesis of DEGDMA Hydrogels for Drug Delivery

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Compound of Interest

Compound Name: *Diethylene glycol dimethacrylate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of di(ethylene glycol) dimethacrylate (DEGDMA) hydrogels for drug delivery applications. The following sections outline methodologies for hydrogel preparation via photopolymerization and gamma radiation, as well as protocols for characterizing their physical properties and drug release kinetics.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.^[1] Their biocompatibility and tunable physical properties make them excellent candidates for controlled drug delivery systems.^[2] Di(ethylene glycol) dimethacrylate (DEGDMA) is a commonly used monomer in the synthesis of hydrogels due to its ability to form crosslinked networks with desirable swelling and mechanical properties. These hydrogels can be designed to release entrapped therapeutic agents in a controlled manner, responding to environmental stimuli such as pH.^{[3][4]} This document provides protocols for the synthesis of DEGDMA-based hydrogels and methods for their evaluation as drug delivery vehicles.

Experimental Protocols

Protocol 1: Synthesis of DEGDMA Hydrogels by Photopolymerization

This protocol describes the synthesis of DEGDMA hydrogels using ultraviolet (UV) light-induced polymerization.

Materials:

- Di(ethylene glycol) dimethacrylate (DEGDMA)
- 2,2-dimethoxy-2-phenyl-acetophenone (DMPA) or Irgacure 2959 (Photoinitiator)[5][6]
- Phosphate-buffered saline (PBS, pH 7.4)
- Drug to be encapsulated (e.g., Ketoprofen)[6]
- Nitrogen gas
- UV lamp (365 nm)[5][6]

Procedure:

- Precursor Solution Preparation:
 - Prepare a precursor solution by dissolving the desired concentration of DEGDMA (e.g., 30-50% w/v) in PBS.[6]
 - Add the photoinitiator (e.g., DMPA at 0.5 wt% based on the monomer weight).[6]
 - If encapsulating a drug, dissolve the drug in the precursor solution to the desired final concentration (e.g., 2 mg of Ketoprofen).[6]
- Degassing:
 - Purge the precursor solution with nitrogen gas for several minutes to remove dissolved oxygen, which can inhibit polymerization.[6]
- Polymerization:

- Transfer the precursor solution into a mold of the desired shape and size.
- Expose the solution to UV light (365 nm) with a suitable intensity (e.g., 10 mW/cm²) for a sufficient duration (e.g., 5-10 minutes) to ensure complete polymerization.[5][6]
- Washing and Purification:
 - Carefully remove the hydrogel from the mold.
 - Wash the hydrogel extensively with PBS or deionized water to remove any unreacted monomers, photoinitiator, and non-encapsulated drug.[5]
- Drying (Optional):
 - For characterization of swelling behavior, the hydrogel can be lyophilized (freeze-dried) to a constant weight.



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Workflow for DEGDMA hydrogel synthesis by photopolymerization.

Protocol 2: Synthesis of DEGDMA Hydrogels by Gamma Radiation

This protocol outlines the synthesis of DEGDMA hydrogels using gamma radiation-induced copolymerization.

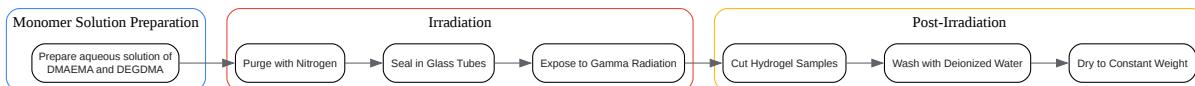
Materials:

- Dimethylaminoethyl methacrylate (DMAEMA)
- Di(ethylene glycol) dimethacrylate (DEGDMA)

- Deionized water
- Nitrogen gas
- Gamma radiation source (e.g., ^{60}Co)[[7](#)]

Procedure:

- Monomer Solution Preparation:
 - Prepare an aqueous solution containing the desired ratio of DMAEMA and DEGDMA monomers.[[3](#)]
- Degassing:
 - Transfer the monomer solution into glass tubes and purge with nitrogen gas to remove oxygen.[[7](#)]
- Irradiation:
 - Seal the tubes and expose them to a gamma radiation source at a specific dose (e.g., 2-30 kGy).[[7](#)] The total dose will influence the gel fraction and swelling properties.[[7](#)][[8](#)]
- Purification:
 - After irradiation, cut the hydrogel samples and immerse them in deionized water to remove any unreacted monomers and uncrosslinked polymer.[[3](#)]
- Drying:
 - Dry the purified hydrogels in an oven at a controlled temperature until a constant weight is achieved.[[3](#)]

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Workflow for DEGDMA hydrogel synthesis by gamma radiation.

Characterization Protocols

Protocol 3: Swelling Ratio Determination

The swelling ratio is a critical parameter that reflects the hydrogel's crosslink density and water absorption capacity.[5]

Procedure:

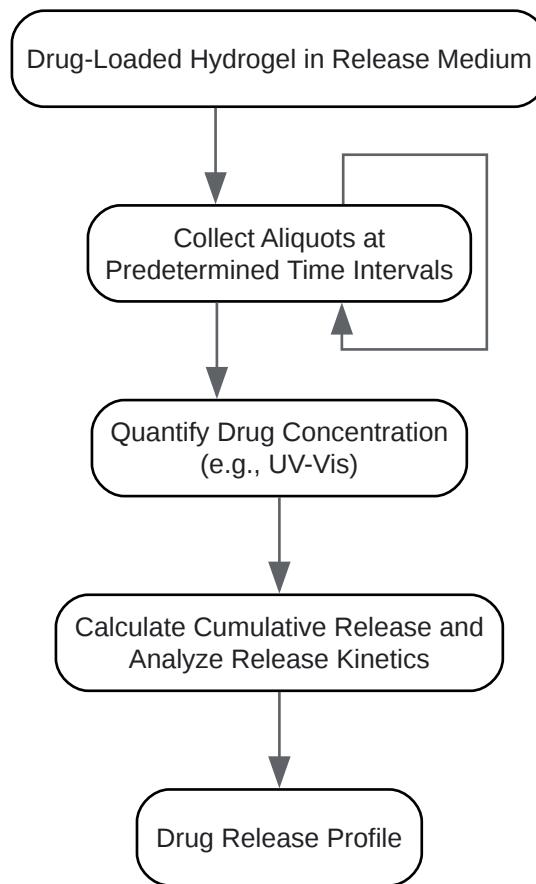
- Initial Dry Weight:
 - Record the weight of a lyophilized hydrogel sample (W_{dry}).[5]
- Swelling:
 - Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.[5]
- Measure Swollen Weight:
 - At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight ($W_{swollen}$).[5]
- Calculation:
 - The swelling ratio is calculated using the following equation: Swelling Ratio (%) = $[(W_{swollen} - W_{dry}) / W_{dry}] \times 100$

Protocol 4: In Vitro Drug Release Study

This protocol describes how to measure the release of an encapsulated drug from the hydrogel.

Procedure:

- Sample Preparation:
 - Place a drug-loaded hydrogel sample of known weight and drug content into a known volume of release medium (e.g., PBS, pH 7.4) at 37°C.
- Sampling:
 - At specific time intervals, withdraw a small aliquot of the release medium.
 - Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
- Drug Quantification:
 - Determine the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[\[6\]](#)
- Data Analysis:
 - Calculate the cumulative percentage of drug released over time.
 - The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[\[9\]](#)[\[10\]](#)



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Workflow for in vitro drug release study.

Data Presentation

Table 1: Swelling and Mechanical Properties of DEGDMA-based Hydrogels

Hydrogel Composition	Crosslinker Concentration (mol%)	Swelling Ratio (%)	Compressive Modulus (kPa)	Reference
Poly(acrylic acid)	0.02	~90	-	[11]
Poly(acrylic acid)	0.04	~89	-	[11]
Poly(acrylic acid)	0.06	~83	~34	[11]
PEG-DMA	Varied	280 - 870	175 - 1135	[12]

Note: Data presented is for illustrative purposes and may not be directly from DEGDMA hydrogels but from similar systems to demonstrate the effect of crosslinker concentration.

Table 2: Drug Release from DEGDMA-based Hydrogels

Drug	Hydrogel System	Release Medium (pH)	Cumulative Release (%)	Time	Release Kinetics	Reference
Ketoprofen	30% PEG-DA/EGDM A	7.5	87	180 min	Higuchi & First-order	[6]
Ketoprofen	30% PEG-DA/EGDM A	4.5	72	180 min	N/A	[6]
Ketoprofen	30% PEG-DA/EGDM A	1.2	54	180 min	N/A	[6]
Flutamide	Poly(DMA EMA/EGDMA)	Varied	pH-dependent	-	Diffusion-controlled	[3]
Metformin HCl	Poly(acrylic acid-co-PVA)/EGDMA	1.2, 5.5, 7.5	pH-dependent	12 h	First-order, Non-Fickian	[9]

Biocompatibility

The biocompatibility of DEGDMA-based hydrogels is a crucial aspect for their application in drug delivery. In vitro cytotoxicity and cell viability assays are commonly performed. For instance, studies on similar methacrylate-based hydrogels have shown high cell viability (>80-90%) with cell lines like L929 mouse fibroblasts.[13] However, it is essential to conduct specific biocompatibility tests for each new hydrogel formulation to ensure its safety for biomedical applications.[14]

Conclusion

DEGDMA hydrogels offer a versatile platform for controlled drug delivery. By tuning the synthesis parameters, such as monomer and crosslinker concentration, and the method of polymerization, hydrogels with specific swelling, mechanical, and drug release properties can be fabricated. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of novel hydrogel-based drug delivery systems.

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